6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide
Description
The compound 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a structurally complex molecule featuring a chromene core (4H-chromene) substituted at position 6 with a methyl group and at position 2 with a carboxamide moiety. The carboxamide nitrogen is further linked to a 1,2,5-oxadiazole (furazan) ring, which is attached to a 5,6,7,8-tetrahydronaphthalene (tetralin) group. Chromene derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and antianaphylactic effects, often modulated by substituents on the chromene core and adjacent functional groups .
Properties
Molecular Formula |
C23H19N3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-6-9-19-17(10-13)18(27)12-20(29-19)23(28)24-22-21(25-30-26-22)16-8-7-14-4-2-3-5-15(14)11-16/h6-12H,2-5H2,1H3,(H,24,26,28) |
InChI Key |
OCZLWMMSEYAOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the chromene core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes in the presence of a base. The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation through the suppression of pro-inflammatory pathways.
Comparison with Similar Compounds
Table 2: Pharmacological and Functional Comparisons
Critical Analysis:
- Oxadiazole vs. Other Heterocycles: The 1,2,5-oxadiazole ring (furazan) offers metabolic resistance compared to 1,3,4-oxadiazoles, which are prone to hydrolysis, as noted in oxadiazin-2-amine derivatives () .
- Carboxamide Positioning : The 2-carboxamide group in the target compound contrasts with 3-carboxaldehydes in , which are oxidized to carboxylic acids, altering reactivity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
